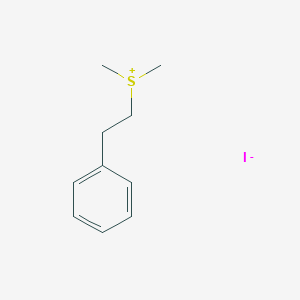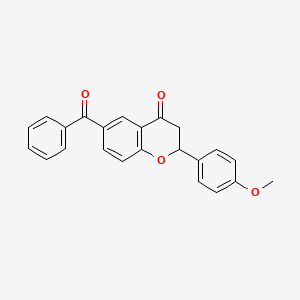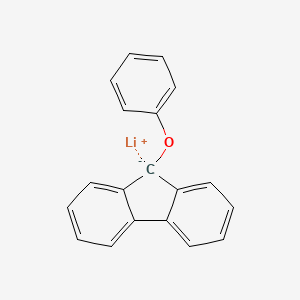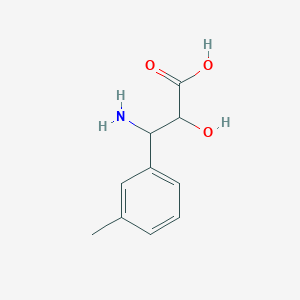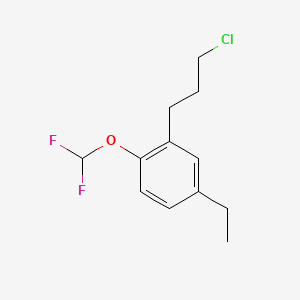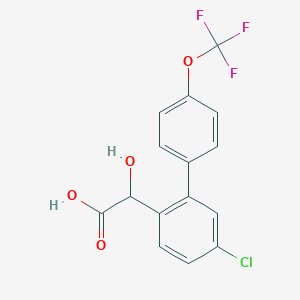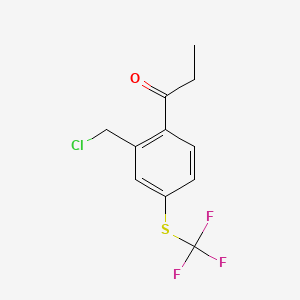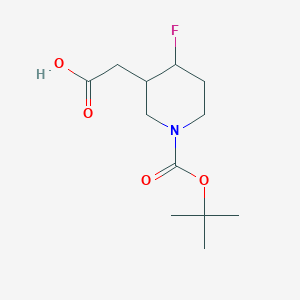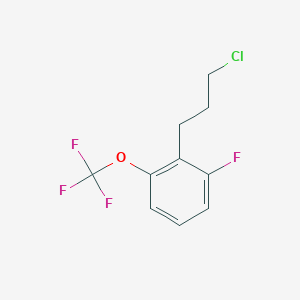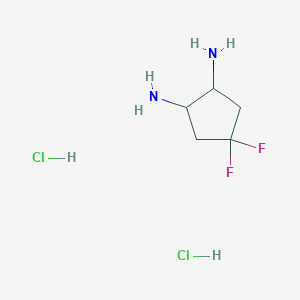
Pyrazine, 2-methyl-6-propyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of pyrazine, 2-methyl-6-propyl-, typically involves the condensation of appropriate precursors under controlled conditions. One common method is the reaction of 2-methylpyrazine with propyl halides in the presence of a base, such as potassium carbonate, to yield the desired product .
Industrial Production Methods: Industrial production of pyrazine derivatives often involves large-scale chemical processes that ensure high yield and purity. The specific methods for producing 2-methyl-6-propylpyrazine may vary, but they generally include steps like distillation and crystallization to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Pyrazine, 2-methyl-6-propyl-, can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert it to dihydropyrazine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while substitution reactions can produce various substituted pyrazines .
Applications De Recherche Scientifique
Pyrazine, 2-methyl-6-propyl-, has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Pyrazine derivatives are studied for their potential antimicrobial and antifungal properties.
Mécanisme D'action
The mechanism of action of pyrazine, 2-methyl-6-propyl-, involves its interaction with specific molecular targets and pathways. For instance, pyrazine derivatives can inhibit certain enzymes or disrupt cellular processes, leading to their antimicrobial or anticancer effects . The exact molecular targets and pathways depend on the specific derivative and its application.
Comparaison Avec Des Composés Similaires
2-Methyl-6-(2-propenyl)pyrazine: Similar in structure but with a propenyl group instead of a propyl group.
2-Methyl-6-(1-propenyl)pyrazine: Another structural isomer with a different arrangement of the propenyl group.
Uniqueness: Pyrazine, 2-methyl-6-propyl-, is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propyl group contributes to its characteristic aroma and potential biological activities, distinguishing it from other pyrazine derivatives .
Propriétés
Numéro CAS |
29444-46-0 |
|---|---|
Formule moléculaire |
C8H12N2 |
Poids moléculaire |
136.19 g/mol |
Nom IUPAC |
2-methyl-6-propylpyrazine |
InChI |
InChI=1S/C8H12N2/c1-3-4-8-6-9-5-7(2)10-8/h5-6H,3-4H2,1-2H3 |
Clé InChI |
RMVVGACFOGJRMQ-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=NC(=CN=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(Tributylsilyl)oxy]phenol](/img/structure/B14070310.png)
